molecular formula C6H2BrClN2 B1519630 5-Bromo-3-chloropyridine-2-carbonitrile CAS No. 945557-04-0

5-Bromo-3-chloropyridine-2-carbonitrile

Cat. No. B1519630
CAS RN: 945557-04-0
M. Wt: 217.45 g/mol
InChI Key: SIYPZKHSXDFDRA-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloropyridine-2-carbonitrile is 1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-3-chloropyridine-2-carbonitrile is a solid at room temperature .

Scientific Research Applications

Proteomics Research

“5-Bromo-3-chloropyridine-2-carbonitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the development of new techniques for protein identification and characterization .

Agrochemicals

This compound is an important organic intermediate used in the field of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture. The unique properties of “5-Bromo-3-chloropyridine-2-carbonitrile” could be harnessed to develop new agrochemical products .

Pharmaceuticals

“5-Bromo-3-chloropyridine-2-carbonitrile” is also used in the pharmaceutical industry . It could be used in the synthesis of various pharmaceutical compounds, potentially leading to the development of new drugs .

Dyestuff Fields

The compound is used in dyestuff fields . It could be used in the synthesis of dyes and pigments, contributing to the development of new colors and improving the properties of existing ones .

Synthesis of Novel Compounds

“5-Bromo-3-chloropyridine-2-carbonitrile” is a versatile material extensively used in scientific research for various applications. Its unique properties enable it to be employed in synthesizing novel compounds and studying their diverse functionalities.

mGluR5 Negative Allosteric Modulator Effects

An HTS campaign of a corporate compound library resulted in thieno [2,3-b]pyridines derivative hits with mGluR5 negative allosteric modulator effects . During the hit-to-lead development, the objective was to improve affinity, and to keep the ligand efficiency values at an acceptable level .

Safety And Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with it are GHS05 and GHS07 . The precautionary statements include P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

5-bromo-3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYPZKHSXDFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670193
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloropyridine-2-carbonitrile

CAS RN

945557-04-0
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium nitrite (0.7 g, 10.15 mmol) was added to a cooled suspension of 3-amino-5-bromopicolinonitrile (1.67 g, 8.43 g) in 37% hydrochloric acid (14 ml, 169 mmol) and water (4.5 ml) and stirred for 1 h at 0-5° C. Copper powder (0.134 g, 2.11 mmol) was added and the mixture refluxed for 1 h. The mixture was cooled, quenched with ice water and basified with 48% NaOH. The mixture was extracted with EtOAc. The organic phase was washed with water and brine, dried over anhydrous Na2SO4, filtered and evaporated to give 1.21 g of the product. 1H-NMR (400 MHz; d6-DMSO): δ 8.75 (d, 1H, J=1.9 Hz), 8.90 (d, 1H, J=1.9 Hz).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.134 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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